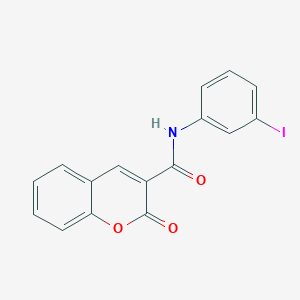

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential use in various fields such as medicine, pharmacology, and biochemistry. This compound has shown promising results in various studies, which has led to further research on its synthesis, mechanism of action, and potential applications.

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide, focusing on six unique applications:

Antimicrobial Activity

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide has shown promising antimicrobial properties. Research indicates that this compound can inhibit the growth of various bacterial and fungal strains. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a potential candidate for developing new antibiotics .

Anticancer Properties

This compound has been studied for its potential anticancer activity. It has been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their proliferation. The presence of the iodophenyl group enhances its ability to target and destroy malignant cells, making it a valuable compound in cancer research .

Anti-inflammatory Effects

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits significant anti-inflammatory properties. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antioxidant Activity

The compound has demonstrated strong antioxidant activity, which helps in neutralizing free radicals and preventing oxidative stress. This property is crucial for protecting cells from damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Enzyme Inhibition

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its ability to inhibit certain enzymes. For instance, it can inhibit tyrosinase, an enzyme involved in melanin production. This makes it a potential candidate for developing skin-whitening agents and treatments for hyperpigmentation disorders .

Fluorescent Probes

Due to its chromene structure, this compound can be used as a fluorescent probe in biochemical assays. Its fluorescence properties make it useful for imaging and tracking biological processes in cells. This application is particularly valuable in research fields such as cell biology and molecular diagnostics .

Drug Delivery Systems

Research has explored the use of N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide in drug delivery systems. Its chemical structure allows it to be conjugated with various drug molecules, enhancing their stability and bioavailability. This application is crucial for improving the efficacy of therapeutic agents .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide can act as a photosensitizer, generating reactive oxygen species upon light exposure to destroy cancer cells .

These applications highlight the versatility and potential of N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide in various scientific research fields. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Mécanisme D'action

Target of Action

Compounds with similar structures, such as iobenguane , have been used as radiopharmaceutical agents for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma . These compounds locate phaeochromocytomas and neuroblastomas .

Mode of Action

Similar compounds like iobenguane are used as radiopharmaceutical agents . The radioisotope used can either be iodine-123 for imaging or iodine-131 for destruction of tissues that metabolize noradrenaline .

Biochemical Pathways

Compounds with similar structures, such as iobenguane, are known to interact with tissues that metabolize noradrenaline .

Result of Action

Similar compounds like iobenguane are used for the diagnosis of primary and metastatic pheochromocytoma or neuroblastoma .

Propriétés

IUPAC Name |

N-(3-iodophenyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO3/c17-11-5-3-6-12(9-11)18-15(19)13-8-10-4-1-2-7-14(10)21-16(13)20/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMOFNRKAPELAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=CC=C3)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)

![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)

![5-[(2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5724734.png)

![methyl 2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5724754.png)

![4-ethoxy-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5724771.png)

![1-(2-fluorophenyl)-4-[(3-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5724783.png)

![ethyl 1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B5724791.png)